molecular formula C8H8ClIO3S B13033035 1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene

1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene

Cat. No.: B13033035
M. Wt: 346.57 g/mol
InChI Key: MGZGVVWCMFQQTM-UHFFFAOYSA-N
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Description

1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of chlorine, iodine, methoxy, and methylsulfonyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene can be achieved through a multi-step process involving the introduction of the functional groups onto the benzene ring. One common method involves the following steps:

    Nitration: The benzene ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron and hydrochloric acid.

    Halogenation: The amino group is then diazotized and replaced with a chlorine atom using sodium nitrite and hydrochloric acid, followed by treatment with copper(I) chloride.

    Methoxylation: The methoxy group is introduced by reacting the compound with methanol in the presence of a strong acid catalyst.

    Iodination: The iodine atom is introduced using an iodinating agent such as iodine monochloride.

    Sulfonylation: Finally, the methylsulfonyl group is introduced by reacting the compound with methylsulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The methylsulfonyl group can be reduced to a methylthio group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, and primary amines are commonly used under basic conditions.

    Oxidation: Potassium permanganate in acidic or neutral conditions is a common oxidizing agent.

    Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.

Major Products Formed

    Substitution: Products include derivatives with different nucleophiles replacing the halogen atoms.

    Oxidation: Products include compounds with carbonyl groups replacing the methoxy group.

    Reduction: Products include compounds with methylthio groups replacing the methylsulfonyl group.

Scientific Research Applications

1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is used in the synthesis of advanced materials with specific properties such as conductivity and fluorescence.

    Biological Studies: It is used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene depends on the specific application and target. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, and nucleic acids through various mechanisms, including:

    Covalent Bond Formation: The halogen atoms can form covalent bonds with nucleophilic sites on biological molecules.

    Hydrogen Bonding: The methoxy and methylsulfonyl groups can participate in hydrogen bonding with biological targets.

    Electrostatic Interactions: The polar functional groups can interact with charged sites on biological molecules.

Comparison with Similar Compounds

1-Chloro-5-iodo-4-methoxy-2-(methylsulfonyl)benzene can be compared with similar compounds such as:

    1-Chloro-4-methoxy-2-(methylsulfonyl)benzene: Lacks the iodine atom, resulting in different reactivity and applications.

    1-Iodo-4-methoxy-2-(methylsulfonyl)benzene: Lacks the chlorine atom, leading to different substitution patterns and reactivity.

    1-Chloro-5-iodo-2-(methylsulfonyl)benzene: Lacks the methoxy group, affecting its chemical properties and applications.

Properties

Molecular Formula

C8H8ClIO3S

Molecular Weight

346.57 g/mol

IUPAC Name

1-chloro-5-iodo-4-methoxy-2-methylsulfonylbenzene

InChI

InChI=1S/C8H8ClIO3S/c1-13-7-4-8(14(2,11)12)5(9)3-6(7)10/h3-4H,1-2H3

InChI Key

MGZGVVWCMFQQTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1I)Cl)S(=O)(=O)C

Origin of Product

United States

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